molecular formula C6HF4I B14078022 1,2,3,5-Tetrafluoro-4-iodobenzene CAS No. 13332-15-5

1,2,3,5-Tetrafluoro-4-iodobenzene

Cat. No.: B14078022
CAS No.: 13332-15-5
M. Wt: 275.97 g/mol
InChI Key: GPQFROZFLWEJGH-UHFFFAOYSA-N
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Description

1,2,3,5-Tetrafluoro-4-iodobenzene: is an aromatic compound that belongs to the class of iodobenzenes It is characterized by the presence of four fluorine atoms and one iodine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,5-Tetrafluoro-4-iodobenzene can be synthesized through several methods. One common approach involves the iodination of tetrafluorobenzene derivatives. For instance, the reaction of 1,2,3,5-tetrafluorobenzene with iodine in the presence of a catalyst can yield this compound . Another method involves the use of diazotization reactions, where aniline derivatives are first diazotized and then treated with potassium iodide to introduce the iodine atom .

Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,5-Tetrafluoro-4-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling can produce biaryl compounds, while the Sonogashira coupling yields alkynyl-substituted aromatics .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1,2,3,5-Tetrafluoro-4-iodobenzene is unique due to its specific substitution pattern, which provides distinct electronic properties and reactivity compared to other iodobenzenes. The presence of multiple fluorine atoms enhances its stability and reactivity, making it a valuable compound in various chemical transformations .

Properties

IUPAC Name

1,2,3,5-tetrafluoro-4-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF4I/c7-2-1-3(8)6(11)5(10)4(2)9/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQFROZFLWEJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)I)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF4I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90501798
Record name 1,2,3,5-Tetrafluoro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13332-15-5
Record name 1,2,3,5-Tetrafluoro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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